7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one
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Overview
Description
7,7-Dichloro-2,2-dimethylbicyclo[320]heptan-6-one is a bicyclic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one typically involves the chlorination of bicyclo[3.2.0]hept-2-en-6-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas and suitable solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.
Scientific Research Applications
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The chlorine atoms and bicyclic structure allow it to form stable complexes with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one: Lacks chlorine atoms, leading to different reactivity and applications.
Bicyclo[3.2.0]hept-2-en-6-one: A simpler structure without methyl or chlorine substitutions.
Uniqueness
7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous .
Properties
CAS No. |
61286-76-8 |
---|---|
Molecular Formula |
C9H12Cl2O |
Molecular Weight |
207.09 g/mol |
IUPAC Name |
7,7-dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C9H12Cl2O/c1-8(2)4-3-5-6(8)9(10,11)7(5)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
YLZIXTUHYFLLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1C(C2=O)(Cl)Cl)C |
Origin of Product |
United States |
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